![molecular formula C17H15BrO3 B3153160 (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 752222-60-9](/img/structure/B3153160.png)
(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
“(2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the CAS Number 752222-60-9 . Its molecular formula is C17H15BrO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 4-bromophenyl group and a 2,5-dimethoxyphenyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.2 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Molecular Structure Analysis
The compound, also known as a chalcone derivative, has been studied for its structural properties. For instance, the dihedral angle between its phenyl rings and its intramolecular interactions have been analyzed. These structural details are crucial for understanding its potential applications in various fields (Jasinski et al., 2010).
Synthesis and Characterization
Several studies focus on synthesizing and characterizing similar chalcone derivatives. These compounds are synthesized using different methods like Claisen-Schmidt condensation and are characterized through spectroscopic analysis. Understanding these synthesis methods is vital for producing the compound for research and potential applications (Tayade & Waghmare, 2016).
Nonlinear Optical (NLO) Properties
This compound has been investigated for its nonlinear optical properties. Such materials are significant in photonics and optoelectronics, suggesting potential use in optical devices. The study of these properties includes analyses of factors like the refractive index and absorption coefficient (Shruthi et al., 2017).
Crystal Packing Analysis
The crystal packing of chalcone derivatives, including the compound , is another area of research. Studies involve using techniques like X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions, which is crucial for applications in material science (Kumar et al., 2018).
Antioxidant Activity Studies
Chalcone derivatives are also researched for their potential antioxidant activities. Studies involve synthesizing variants of the compound and assessing their effectiveness in scavenging free radicals. This research is significant for potential applications in pharmacology and health sciences (Sulpizio et al., 2016).
Nonlinear Refractive Index Measurement
The nonlinear refractive index of similar compounds has been measured, indicating potential applications in optical limiting and photonics. These studies contribute to understanding the optical properties of chalcone derivatives for technological applications (Henari & Asiri, 2011).
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHASNWZBCBABP-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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